[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride
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Overview
Description
“[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2378507-17-4 . It has a molecular weight of 191.7 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis of Spiro Compounds
- Spiro compounds like spiro[3.3]heptan-2-yl derivatives are synthesized and explored for various applications in organic chemistry. For instance, the synthesis of bornane derivatives, a type of spiro compound, shows potential for various chemical applications due to its opportunity for variations (Föhlisch et al., 2002).
Development of Novel Reaction Pathways
- The study of reactions involving spiro compounds leads to the discovery of novel reaction pathways. For example, a study demonstrated the unprecedented formation of spiro compounds through a multi-component reaction, highlighting the versatility of these compounds in chemical synthesis (Yang et al., 2015).
Probing Glutamate Receptor Topologies
- Spiro[3.3]heptane-based compounds, such as glutamic acid analogs, are used in neurochemical research to understand the topologies of different glutamate receptors. Their rigid spirocyclic scaffold offers a unique approach for probing receptor structures (Radchenko et al., 2008).
Application in Medicinal Chemistry
- The synthesis of fluorinated analogs based on spiro[3.3]heptane scaffolds indicates their potential application in medicinal chemistry. These compounds, with their unique three-dimensional shape and fluorine substitution pattern, could be beneficial in drug development (Chernykh et al., 2016).
Advancements in Organometallic Chemistry
- Spiro compounds are involved in advancements in organometallic chemistry, such as in the synthesis of complex molecules and catalyst development. Research into rhodium-catalyzed skeletal reorganization of spiro compounds exemplifies their significance in creating new molecular structures (Matsuda et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPFNIFNEXVCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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